molecular formula C11H13ClN2O B14946100 N-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine

N-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B14946100
M. Wt: 224.68 g/mol
InChI Key: QWHURSPYWKSHSI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of a 3-chlorophenyl group attached to the nitrogen atom of the oxazole ring, which is further substituted with two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with acetone in the presence of a suitable catalyst to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include various substituted oxazole and amine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another compound with a chlorophenyl group, but with different substitution patterns and properties.

Uniqueness

N-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazol-2-amine

InChI

InChI=1S/C11H13ClN2O/c1-11(2)7-15-10(14-11)13-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

QWHURSPYWKSHSI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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